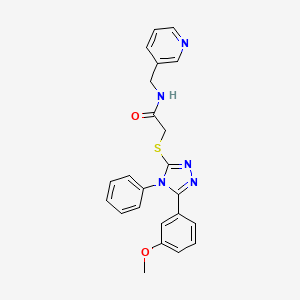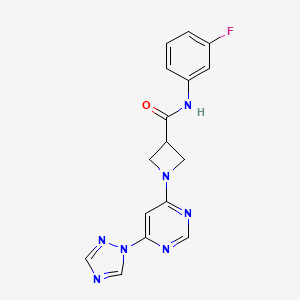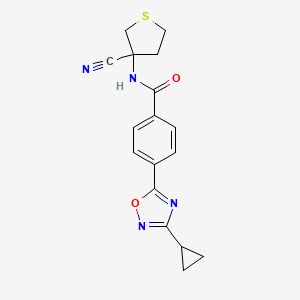![molecular formula C15H21BrN4O2 B2734890 Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378490-16-3](/img/structure/B2734890.png)
Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound features a complex structure, including a bromopyrazinyl group, a tert-butyl ester, and an azabicyclohexane core, making it a fascinating subject of study for its various chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:
Formation of the azabicyclohexane core: Starting from a suitable precursor, the azabicyclohexane structure is formed through cyclization reactions under controlled conditions.
Introduction of the bromopyrazinyl group: A substitution reaction is employed to attach the bromopyrazinyl moiety to the azabicyclohexane core.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol, often in the presence of a catalyst like sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods: On an industrial scale, these reactions would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry, and automated reaction monitoring to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromopyrazinyl group may be further functionalized by adding oxygen-containing groups.
Reduction: Hydrogenation reactions can reduce certain functional groups in the molecule, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivative compounds.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate or chromium trioxide.
Reduction reactions typically involve hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution reactions might use nucleophiles like amines or thiols under basic conditions.
Major Products: The major products of these reactions would depend on the reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry: This compound is valuable in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, it serves as a molecular probe for studying cellular pathways and interactions due to its ability to bind to specific biological targets.
Medicine: Pharmaceutical research investigates this compound for its potential as a lead compound in drug development, particularly targeting neurological or infectious diseases.
Industry: In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
Mechanism of Effects: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. These interactions often involve binding to active sites or allosteric sites, modulating the activity of the target protein.
Molecular Targets and Pathways: Common targets include neurotransmitter receptors in neurological research, or enzymes involved in metabolic pathways. The exact mechanism would depend on the specific context of its use.
類似化合物との比較
6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Tert-butyl (1R,5S)-6-[(pyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Tert-butyl (1R,5S)-6-[(5-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
This comprehensive analysis should give you a robust understanding of the compound and its various scientific and industrial implications.
特性
IUPAC Name |
tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O2/c1-15(2,3)22-14(21)20-7-9-10(8-20)13(9)19(4)12-6-17-11(16)5-18-12/h5-6,9-10,13H,7-8H2,1-4H3/t9-,10+,13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVCFOQRPVEKN-HWYHXSKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=CN=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)


![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2734818.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)


![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)
